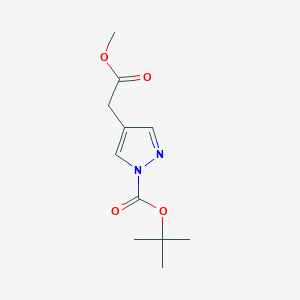![molecular formula C19H16N2O2S B13660881 2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide is a compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring, a biphenyl group, and an acetamido linkage, making it a versatile molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Biphenyl Acetamide Intermediate: The biphenyl group is first functionalized with an acetamido group through an acylation reaction.
Thiophene Ring Introduction: The thiophene ring is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final product is obtained by coupling the biphenyl acetamide intermediate with the thiophene derivative under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamido group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticancer properties, particularly in inhibiting mitochondrial complex I.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide exerts its effects is primarily through the inhibition of mitochondrial complex I . This inhibition disrupts the electron transport chain, leading to reduced ATP production and inducing apoptosis in cancer cells. The compound’s unique structure allows it to specifically target and bind to mitochondrial complex I, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxamide Derivatives: These compounds share the thiophene ring and carboxamide group but differ in their substituents and overall structure.
2-Aminothiophene-3-carboxylic Acid Esters: These derivatives have similar core structures but differ in their functional groups and biological activities.
Uniqueness
2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide stands out due to its biphenyl group, which enhances its binding affinity and specificity for mitochondrial complex I. This unique feature distinguishes it from other thiophene derivatives and contributes to its potent anticancer activity.
Eigenschaften
Molekularformel |
C19H16N2O2S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-[[2-(4-phenylphenyl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H16N2O2S/c20-18(23)16-10-11-24-19(16)21-17(22)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-11H,12H2,(H2,20,23)(H,21,22) |
InChI-Schlüssel |
YYXUXBGOPPLOIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(C=CS3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)

![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)

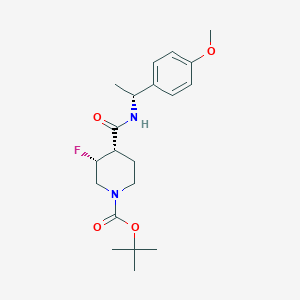
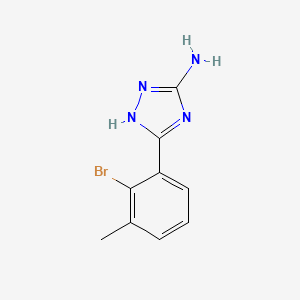
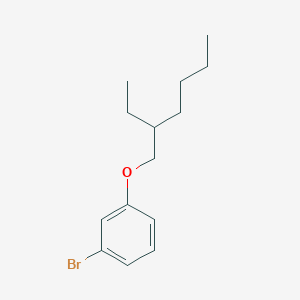
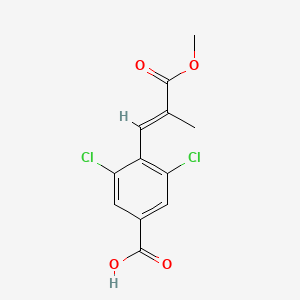
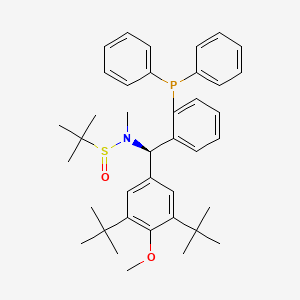
![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)

